The novel 2-amino-4-aryl-6-pyridopyrimidines and their derivatives have demonstrated promising anticancer and antibacterial properties. These compounds have been evaluated against various cancer cell lines and have shown to possess significant antiproliferative effects, which could be enhanced by the length of the alkyl chain in the N-alkyl bromides1. This suggests their potential application in cancer therapy.
Some 2-aminopyrimidine-based 4-aminoquinolines have exhibited in vitro anti-plasmodial activity against Plasmodium falciparum strains, with one compound showing a notably low IC50 value against drug-resistant strains4. These findings highlight the potential use of pyrimidine derivatives in the treatment of malaria.
Acyclic nucleoside phosphonate analogues of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown antiviral activity, particularly against retroviruses like HIV5. The 5-substituted derivatives, in particular, have demonstrated marked inhibition of retrovirus replication in cell culture, indicating their potential as antiretroviral drugs5.
The synthesis of 4-amino-5-arylpyrimidines has led to compounds with antiinflammatory activity, as evidenced by their effectiveness in reducing carrageenan-induced edema in rats7. However, these compounds displayed little activity against other inflammation models, suggesting a selective mechanism of action.
4-Amino-5-bromopyrimidine is a heterocyclic organic compound with the molecular formula CHBrN. It consists of a pyrimidine ring substituted with an amino group at the 4-position and a bromine atom at the 5-position. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an inhibitor of thymidine phosphorylase, an enzyme implicated in tumor progression and metastasis .
4-Amino-5-bromopyrimidine can be synthesized through various chemical reactions involving pyrimidine derivatives. It belongs to the class of pyrimidines, which are aromatic compounds containing a six-membered ring with nitrogen atoms. The compound is classified under heterocyclic compounds due to the presence of nitrogen in its ring structure .
The synthesis of 4-amino-5-bromopyrimidine typically involves several steps. One common method is the bromination of 4-amino-2-chloropyrimidine using N-bromosuccinimide in solvents such as acetonitrile. This step introduces the bromine atom at the 5-position. Subsequently, the resulting compound can be further modified through esterification with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors, which enhance yield and efficiency. Purification methods such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
4-Amino-5-bromopyrimidine undergoes several types of chemical reactions:
Common reagents for these reactions include sodium azide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. These reactions are typically performed in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures .
The mechanism of action for 4-amino-5-bromopyrimidine primarily involves its role as an inhibitor of thymidine phosphorylase. By inhibiting this enzyme, the compound disrupts nucleotide metabolism, which is crucial for DNA synthesis in rapidly dividing cancer cells. This inhibition leads to reduced tumor growth and metastasis, making it a candidate for further development in cancer therapies .
Relevant data include its boiling point (around 300 °C) and density (approximately 1.8 g/cm³) .
4-Amino-5-bromopyrimidine is primarily utilized in pharmaceutical research as a precursor for synthesizing various biologically active compounds. Its role as an inhibitor of thymidine phosphorylase positions it as a potential therapeutic agent in oncology. Additionally, it serves as an important building block in the synthesis of other pyrimidine derivatives that exhibit anticancer properties .
Pyrimidine derivatives exhibit distinct electronic characteristics due to their nitrogen-containing heterocyclic framework. In 4-amino-5-bromopyrimidine, the bromine atom at C5 and amino group at C4 create push-pull electronic effects that profoundly influence reactivity. The molecular structure features:
Table 1: Structural and Physicochemical Properties of 4-Amino-5-bromopyrimidine
Property | Value/Description | Experimental Method |
---|---|---|
Molecular Formula | C₄H₄BrN₃ | Elemental Analysis |
Molecular Weight | 174.001 g/mol | Calculated |
Melting Point | 207-211°C | Capillary Method |
Density | 1.844 ± 0.06 g/cm³ | Predicted Computational |
Water Solubility | Slightly soluble | Observed Dissolution |
SMILES | NC1=C(C=NC=N1)Br | Canonical Representation |
InChI Key | IIFAONYUCDAVGA-UHFFFAOYSA-N | Unique Identifier [4] |
Computational studies predict a planar ring geometry with the amino group deviating slightly from coplanarity due to sp³-hybridized nitrogen. The bromine atom creates a reactive site for metal-catalyzed cross-coupling reactions, while the amino group serves as a hydrogen bond donor/acceptor, enabling supramolecular recognition [2]. This dual functionality makes 4-amino-5-bromopyrimidine exceptionally valuable for constructing complex molecular architectures in drug discovery pipelines.
Halogenated aminopyrimidines serve as privileged scaffolds in medicinal chemistry due to their bioisosteric properties and synthetic versatility. 4-Amino-5-bromopyrimidine specifically functions as:
Table 2: Pharmaceutical Applications of Brominated Pyrimidine Derivatives
Therapeutic Area | Target Compound | Biological Activity | Synthetic Route |
---|---|---|---|
Antiviral Agents | Nucleoside analogs | Polymerase inhibition | Glycosylation of bromopyrimidine |
Anticancer Therapeutics | Protein kinase inhibitors | ATP-competitive inhibition | Pd-catalyzed cross-coupling [8] |
Agricultural Chemicals | Fungicidal derivatives | Ergosterol biosynthesis disruption | Halogen displacement |
The synthetic utility is demonstrated in the mild conversion of 5-bromopyrimidines to 5-hydroxypyrimidines using Pd-catalyzed borylation followed by sodium perborate oxidation—a method compatible with acid/base-sensitive functional groups [8]. This transformation is crucial for producing bioactive molecules like rimoprogin (antifungal) and sulfamethoxydiazine (antibiotic), where harsh hydrolysis conditions would degrade complex molecular frameworks. The electron-deficient pyrimidine ring facilitates efficient Miyaura borylation despite amine substituents, overcoming limitations seen in electron-rich arenes [8].
Bromine substitution confers unique advantages in heterocyclic chemistry due to its intermediate reactivity and atomic properties:
In 4-amino-5-bromopyrimidine, bromine activates the ring for both aromatic substitution and metal-catalyzed cross-coupling. The Thorpe-Ingold effect observed in analogous azetidine formations suggests bromine's steric bulk may enhance cyclization efficiency in derivative synthesis [2]. Bromine's role as a "functionalization handle" is exemplified by:
The compound's reactivity profile allows sequential derivatization: initial Pd-catalyzed functionalization at C5 preserves the C4 amino group for subsequent acylation or condensation. This orthogonal reactivity is exploited in synthesizing complex molecules like PROTACs (Proteolysis Targeting Chimeras), where bromine serves as the linker attachment point while the amino group anchors the target-binding moiety. The balance between bromine's electronic effects and steric requirements makes it indispensable for constructing drug-like heterocyclic systems with precise spatial and electronic properties [2] [6] [8].
Table 3: Bromine-Specific Reactivity in Pyrimidine Systems
Reaction Type | Reagents/Conditions | Key Advantage | Application Example |
---|---|---|---|
Miyaura Borylation | Bis(pinacolato)diboron, Pd catalyst | Tolerates amine functionality [8] | Synthesis of 5-hydroxypyrimidines |
Suzuki Coupling | Arylboronic acids, Pd(PPh₃)₄ | Biaryl formation under mild conditions | Kinase inhibitor scaffolds |
Nucleophilic Substitution | Amines, Cu catalyst | Direct C-N bond formation | Fused polycyclic systems synthesis |
Table 4: Commercial Sources and Specifications of 4-Amino-5-bromopyrimidine
Supplier | Catalog Number | Purity | Packaging | Price (USD) | Special Notes |
---|---|---|---|---|---|
Sigma-Aldrich | CDS020752 | AldrichCPR | Various | Not specified | Sold "as-is" for research [4] |
SynQuest Labs | 3H30-9-22 | Not specified | Not specified | Not specified | CAS 1439-10-7 [5] |
Alfa Aesar | H64335 | 98% | 1g: $109.65 | 5g: $477.65 | Pale brown powder |
TRC | A595045 | Not specified | 250mg: $65 | 500mg: $105 | Requires dark storage |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0